molecular formula C9H12F3NO2 B15308032 2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one

2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one

Cat. No.: B15308032
M. Wt: 223.19 g/mol
InChI Key: ICTHUZRCWUQMHT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[35]nonan-2-yl}ethan-1-one is a chemical compound known for its unique spirocyclic structure, which includes a trifluoromethyl group and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one typically involves the reaction of a trifluoromethyl ketone with a spirocyclic amine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one exerts its effects involves its interaction with molecular targets such as enzymes. The trifluoromethyl group enhances the compound’s binding affinity to certain enzyme active sites, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one
  • 7-oxa-1-azaspiro[3.5]nonan-2-one
  • 2-Oxa-7-azaspiro[3.5]nonane

Uniqueness

2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one is unique due to its specific spirocyclic structure and the presence of a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets, which are not commonly found in similar compounds .

Properties

Molecular Formula

C9H12F3NO2

Molecular Weight

223.19 g/mol

IUPAC Name

2,2,2-trifluoro-1-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethanone

InChI

InChI=1S/C9H12F3NO2/c10-9(11,12)7(14)13-5-8(6-13)1-3-15-4-2-8/h1-6H2

InChI Key

ICTHUZRCWUQMHT-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CN(C2)C(=O)C(F)(F)F

Origin of Product

United States

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